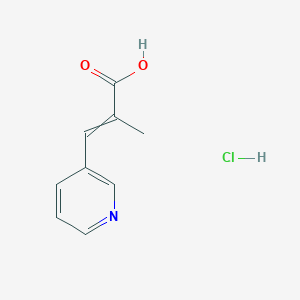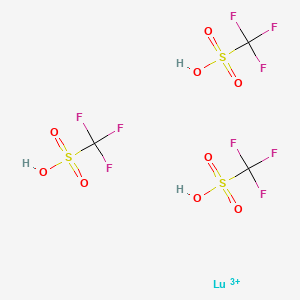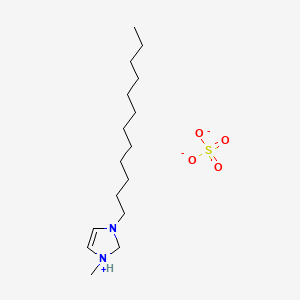![molecular formula C12H11NO3 B11823998 2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11823998.png)
2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-[(3-Nitrofenil)metilideno]ciclopentano-1-ona es un compuesto orgánico con la fórmula molecular C12H11NO3 y un peso molecular de 217.22 g/mol Se caracteriza por la presencia de un grupo nitrofenilo unido a un anillo de ciclopentanona a través de un puente metileno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 2-[(3-Nitrofenil)metilideno]ciclopentano-1-ona normalmente implica la condensación de 3-nitrobenzaldehído con ciclopentanona. Esta reacción se lleva a cabo a menudo en presencia de una base, como hidróxido de sodio o hidróxido de potasio, bajo condiciones de reflujo . La reacción procede a través de la formación de un enolato intermedio, que luego sufre una adición nucleofílica al aldehído, seguido de una deshidratación para producir el producto final.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para la 2-[(3-Nitrofenil)metilideno]ciclopentano-1-ona no están bien documentados, el enfoque general probablemente implicaría reacciones de condensación a gran escala utilizando reactivos y condiciones similares a los descritos anteriormente. La optimización de los parámetros de reacción, como la temperatura, el solvente y la concentración del catalizador, sería esencial para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 2-[(3-Nitrofenil)metilideno]ciclopentano-1-ona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Reducción: El compuesto se puede reducir a la amina correspondiente utilizando reactivos como el hidruro de litio y aluminio.
Sustitución: El grupo nitro puede participar en reacciones de sustitución aromática nucleofílica, donde se reemplaza por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Gas hidrógeno, catalizador de paladio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos.
Principales Productos Formados
Reducción: 2-[(3-Aminofenil)metilideno]ciclopentano-1-ona.
Sustitución: Varias ciclopentanonas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La 2-[(3-Nitrofenil)metilideno]ciclopentano-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible compuesto principal para el desarrollo de nuevos productos farmacéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 2-[(3-Nitrofenil)metilideno]ciclopentano-1-ona depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. El grupo nitro puede sufrir biorreducción para formar intermedios reactivos que pueden interactuar con componentes celulares, lo que lleva a actividad biológica.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[(4-Nitrofenil)metilideno]ciclopentano-1-ona
- 2-[(2-Nitrofenil)metilideno]ciclopentano-1-ona
- 2-[(3-Nitrofenil)metilideno]ciclohexano-1-ona
Unicidad
La 2-[(3-Nitrofenil)metilideno]ciclopentano-1-ona es única debido a la posición específica del grupo nitro en el anillo fenilo, que puede influir en su reactividad y actividad biológica. El anillo de ciclopentanona también confiere propiedades químicas distintas en comparación con compuestos similares con diferentes estructuras de anillo.
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-[(3-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H11NO3/c14-12-6-2-4-10(12)7-9-3-1-5-11(8-9)13(15)16/h1,3,5,7-8H,2,4,6H2 |
Clave InChI |
RILSEHNFNGMDTL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole](/img/structure/B11823932.png)





![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)



![[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11823983.png)
![Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11823992.png)
![Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-](/img/structure/B11824006.png)
